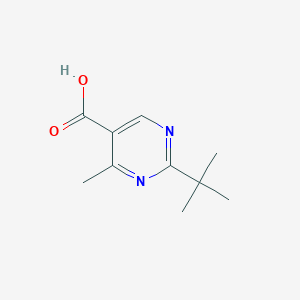
2-(Tert-butyl)-4-methylpyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tert-butyl)-4-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with a pyrimidine ring substituted with a tert-butyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)-4-methylpyrimidine-5-carboxylic acid typically involves the construction of the pyrimidine ring followed by the introduction of the tert-butyl, methyl, and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,4-diamino-6-tert-butylpyrimidine with acetic anhydride can yield the desired compound through a series of intermediate steps .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow chemistry and the use of microreactor systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butyl)-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2-(Tert-butyl)-4-methylpyrimidine-5-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Tert-butyl)-4-methylpyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 2-(Tert-butyl)-4-chloropyrimidine-5-carboxylic acid
- 2-(Tert-butyl)-4-methylpyrimidine-5-amine
- 2-(Tert-butyl)-4-methylpyrimidine-5-aldehyde
Uniqueness
The uniqueness of 2-(Tert-butyl)-4-methylpyrimidine-5-carboxylic acid lies in its specific combination of substituents, which confer distinct chemical and biological properties. The tert-butyl group provides steric hindrance, the methyl group influences electronic properties, and the carboxylic acid group offers reactivity for further functionalization .
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-tert-butyl-4-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-6-7(8(13)14)5-11-9(12-6)10(2,3)4/h5H,1-4H3,(H,13,14) |
InChI Key |
UUTIDHXBOBGYSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















